molecular formula C18H30ClN7O B056334 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide CAS No. 115087-91-7

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide

Cat. No. B056334
M. Wt: 395.9 g/mol
InChI Key: HDKCYEOARZXCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide is not well understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and bacteria.

Biochemical And Physiological Effects

Studies have shown that 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide can induce apoptosis in cancer cells. It has also been shown to have antibacterial and antifungal activity.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide in lab experiments is its potential as a new drug candidate. However, its limited availability and high cost may pose challenges for researchers. Additionally, its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide. One direction is to investigate its potential as an antitumor agent in vivo. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, more studies are needed to determine its safety and efficacy as an antibacterial and antifungal agent.
In conclusion, 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide has potential applications in various fields, including medicinal chemistry and microbiology. While its mechanism of action is not well understood, studies have shown that it has antitumor, antibacterial, and antifungal activity. Further research is needed to explore its potential as a new drug candidate and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminopyrrolidine. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, leading to the formation of the final product.

Scientific Research Applications

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor activity. It has also been studied for its potential as an antibacterial and antifungal agent.

properties

CAS RN

115087-91-7

Product Name

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide

Molecular Formula

C18H30ClN7O

Molecular Weight

395.9 g/mol

IUPAC Name

3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27)

InChI Key

HDKCYEOARZXCLR-UHFFFAOYSA-N

SMILES

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Other CAS RN

115087-91-7

synonyms

3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide

Origin of Product

United States

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